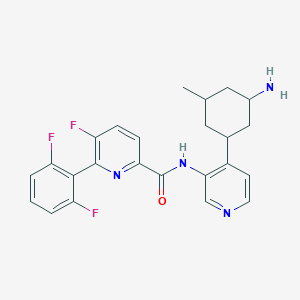
(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For instance, the methoxybenzyl group can be introduced using a Williamson ether synthesis mechanism . The tetrahydrofuran ring can be formed through cyclization reactions, and the carboxamide group can be introduced via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidation , reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-methoxybenzaldehyde , while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: This compound shares the methoxybenzyl group but lacks the tetrahydrofuran ring and carboxamide group.
4-Methoxybenzyl bromide: Similar to 4-methoxybenzyl chloride, it contains the methoxybenzyl group but differs in the halogen substituent.
Boronic esters: These compounds can also contain methoxybenzyl groups and are used in similar synthetic applications.
Uniqueness
(S)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to its combination of functional groups and stereochemistry. The presence of the tetrahydrofuran ring and carboxamide group provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m0/s1 |
InChI Key |
MVGGHUWSNJKACX-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)[C@@H]2CCC(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)


![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
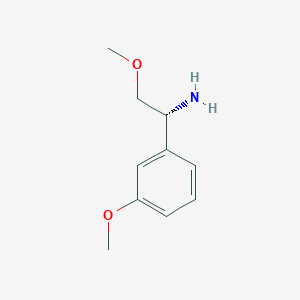

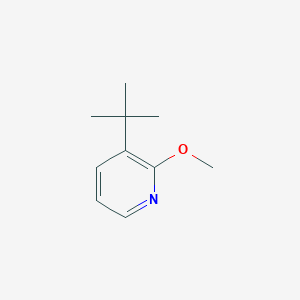
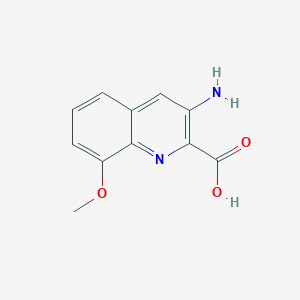
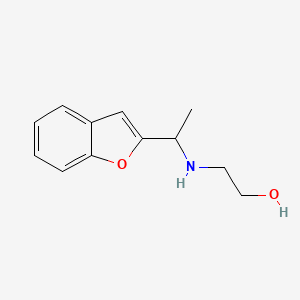
![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)
